

# An In-depth Technical Guide to the Chemical Structure and Properties of Remogliflozin

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## Compound of Interest

Compound Name: Remogliflozin

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## Introduction

**Remogliflozin** etabonate is a prodrug of **remogliflozin**, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). As a member of the gliflozin class, it represents a significant therapeutic option in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of **remogliflozin** and its prodrug, **remogliflozin** etabonate. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in this area.

## Chemical Structure and Physicochemical Properties

**Remogliflozin** etabonate is chemically designated as ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl)methyl carbonate. Upon oral administration, it is rapidly converted to its active form, **remogliflozin**.

Table 1: Chemical and Physicochemical Properties of **Remogliflozin** Etabonate and **Remogliflozin**

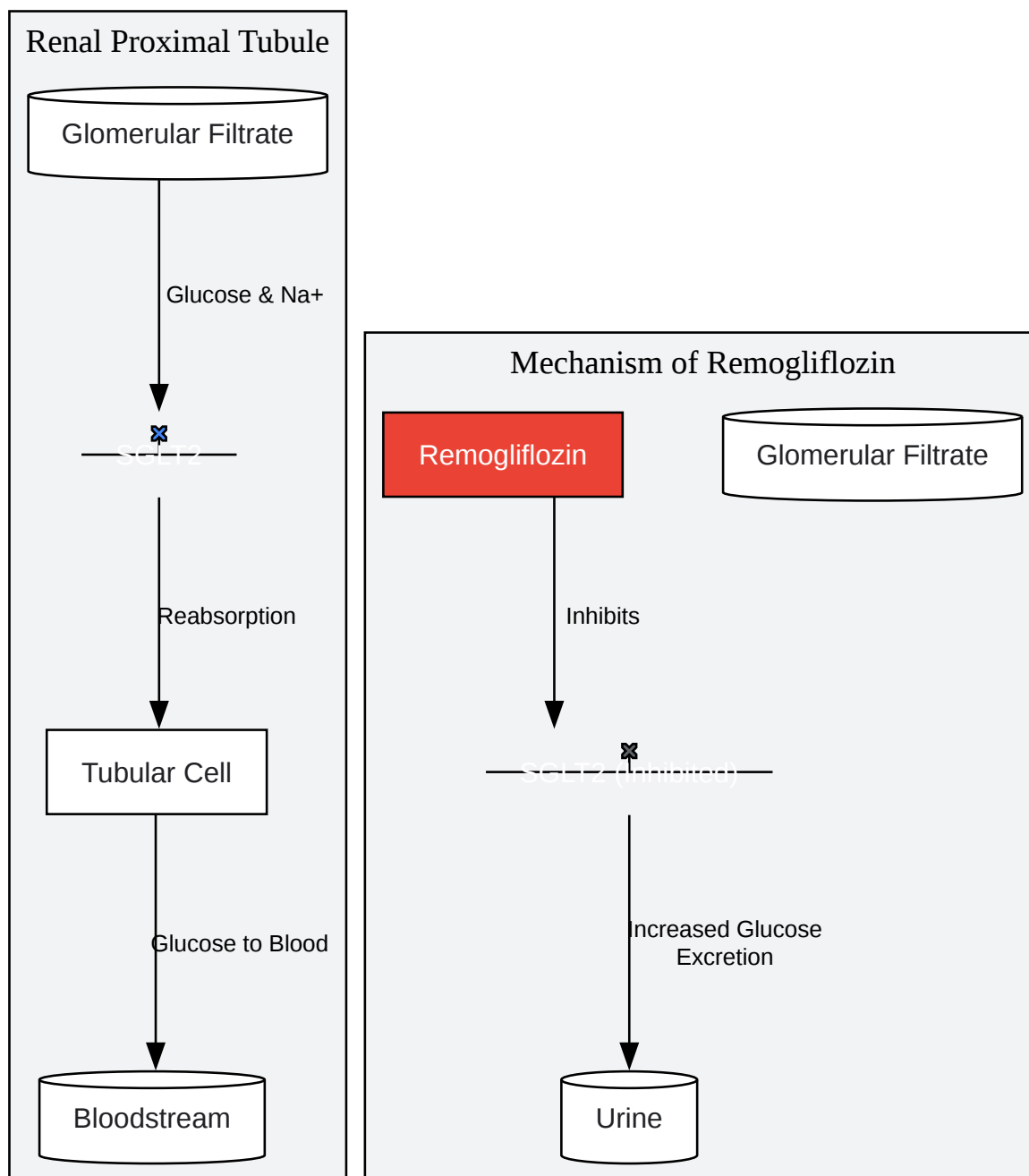
Property	Remogliflozin Etabonate	Remogliflozin
Chemical Formula	C <sub>26</sub> H <sub>38</sub> N <sub>2</sub> O <sub>9</sub>	C <sub>23</sub> H <sub>34</sub> N <sub>2</sub> O <sub>7</sub>
Molecular Weight	522.6 g/mol [1]	450.53 g/mol
Appearance	White to off-white powder[2]	Crystalline solid[3]
Melting Point	97-98°C[2] and 98.79°C (by DSC)[4]. Note: Other sources report ranges of 135-138°C and 152-157°C, indicating potential polymorphism or differences in experimental conditions.	Not explicitly found in searches.
Solubility	Soluble in methanol, ethanol, and DMSO; insoluble in water. [2]	Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL); sparingly soluble in aqueous buffers (approx. 0.5 mg/mL in 1:1 ethanol:PBS pH 7.2).[3]
pKa (predicted)	Strongest Acidic: 12.2, Strongest Basic: 1.49[5]	Not explicitly found in searches.
logP (predicted)	3.33[5]	Not explicitly found in searches.

## Mechanism of Action: SGLT2 Inhibition

**Remogliflozin** is a selective inhibitor of SGLT2, a transporter primarily located in the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, **remogliflozin** reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels. This mechanism of action is independent of insulin secretion or sensitivity.

**Remogliflozin** exhibits high selectivity for SGLT2 over SGLT1, the high-affinity sodium-glucose co-transporter found in the small intestine and, to a lesser extent, the kidney. The selectivity

ratio of **remogliflozin** for SGLT2 over SGLT1 is approximately 1:365, which minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.[6]

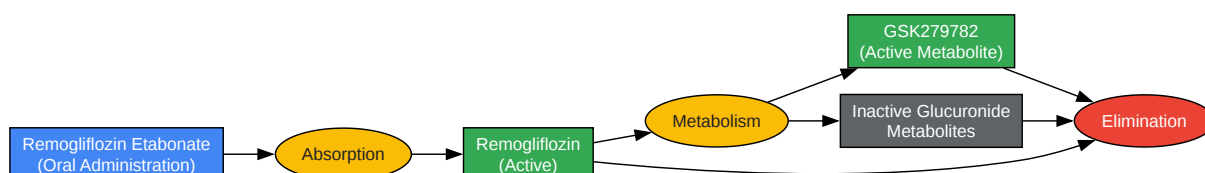


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**Diagram 1:** Mechanism of SGLT2 Inhibition by **Remogliflozin**.

## Pharmacokinetics

**Remogliflozin** etabonate is rapidly absorbed and extensively hydrolyzed to its active form, **remogliflozin**, and another active metabolite, GSK279782.



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**Diagram 2:** Pharmacokinetic Pathway of **Remogliflozin** Etabonate.

Table 2: Summary of Pharmacokinetic Parameters of **Remogliflozin** Etabonate and its Metabolites in Healthy Subjects and Patients with Type 2 Diabetes (T2DM)

Parameter	Remogliflozin Etabonate	Remogliflozin	GSK279782 (Active Metabolite)
Tmax (h)	0.5 - 1.5[7]	1.0 - 2.5[8]	1.5 - 3.0[7]
t <sub>1/2</sub> (h)	~0.4 - 0.7[6]	~2.0 - 2.3[8]	Not explicitly found.
Cmax (ng/mL)	Dose-dependent	559 (100 mg, T2DM) [9], 1370 (250 mg, T2DM)[9]	Dose-dependent
AUC <sub>0-t</sub> (ng·h/mL)	Dose-dependent	1205.1 (100 mg, healthy)[8], 1798 (100 mg, T2DM)[9], 4610 (250 mg, T2DM)[9]	Dose-dependent
Protein Binding	Not explicitly found.	~65%[9]	Not explicitly found.
Metabolism	Hydrolysis to remogliflozin	Primarily CYP3A4, minorly CYP2C19[10]	Further metabolism
Elimination	-	Primarily renal excretion of metabolites (~93% of dose)[6]	Primarily renal excretion

## Pharmacodynamics

The primary pharmacodynamic effect of **remogliflozin** is the dose-dependent increase in urinary glucose excretion (UGE). This effect is observed in both healthy individuals and patients with type 2 diabetes.

In a single-dose, dose-escalation study in healthy subjects, 24-hour UGE increased with the dose of **remogliflozin** etabonate, reaching a plateau at doses of 150 mg and above.[5] A similar dose-dependent increase in UGE was observed in patients with T2DM, with a more pronounced effect due to higher baseline plasma glucose concentrations.[5]

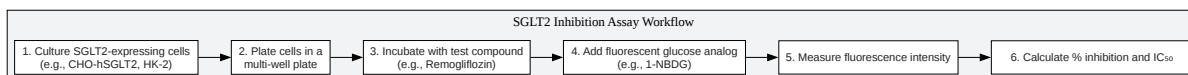
Table 3: Urinary Glucose Excretion (UGE) Following Single Doses of **Remogliflozin** Etabonate

Population	Dose of Remogliflozin Etabonate	24-hour UGE (g)
Healthy Volunteers	20 mg	~17.5[6]
50 mg	~25	
150 mg	~35	
500 mg	~40.5[6]	
1000 mg	~40	
Patients with T2DM	50 mg	~66.6[6]
500 mg	~112.6[6]	

## Experimental Protocols

### SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds against SGLT2 expressed in a mammalian cell line.



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**Diagram 3:** General Workflow for a Cell-Based SGLT2 Inhibition Assay.

Materials:

- CHO-K1 cells stably expressing human SGLT2 (hSGLT2) or HK-2 cells endogenously expressing SGLT2.[11]

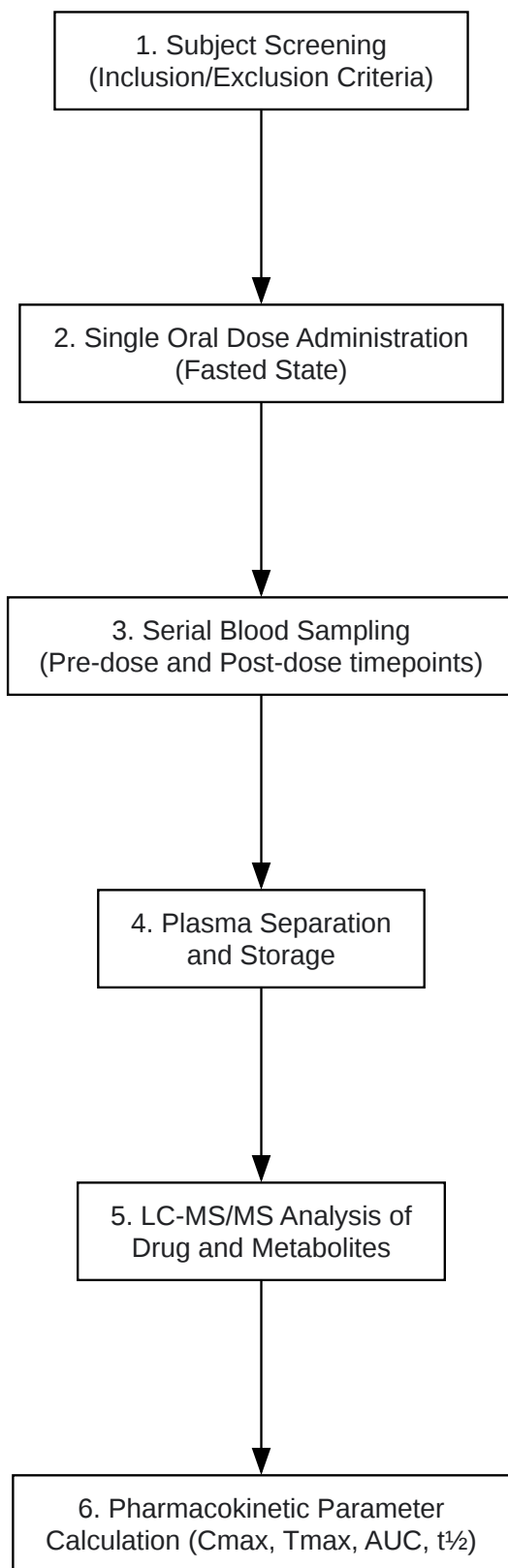
- Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ ).
- Fluorescent D-glucose analog, such as 1-N-decanoyl-2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethyl]-D-glucopyranosyl- $\beta$ -D-glucopyranoside (1-NBDG).[\[11\]](#)
- Test compound (**remogliflozin**) and reference SGLT2 inhibitor (e.g., dapagliflozin).
- Multi-well plates (e.g., 96-well black, clear bottom).
- Fluorescence plate reader.

#### Procedure:

- Cell Culture: Maintain the SGLT2-expressing cells in appropriate culture conditions.
- Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Incubation: Wash the cells with assay buffer. Add the test compound (**remogliflozin**) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Substrate Addition: Add the fluorescent glucose analog (e.g., 1-NBDG) to all wells and incubate for a specific period (e.g., 1-2 hours) at 37°C.
- Measurement: Stop the uptake by washing the cells with ice-cold assay buffer. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the  $\text{IC}_{50}$  value by fitting the data to a dose-response curve.

## Pharmacokinetic Study in Humans (General Protocol)

This protocol outlines a general design for a Phase I clinical trial to assess the pharmacokinetics of an orally administered drug like **remogliflozin** etabonate.



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**Diagram 4:** Workflow for a Human Pharmacokinetic Study.

Study Design:

- A single-center, open-label, single-dose, crossover, or parallel-group study.[5]
- Enroll healthy male and/or female subjects.

Inclusion/Exclusion Criteria:

- Typical inclusion criteria include age within a specific range (e.g., 18-55 years), and a body mass index (BMI) within a healthy range.
- Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and abnormal laboratory tests.

Study Procedures:

- Informed Consent and Screening: Obtain written informed consent from all subjects. Perform screening evaluations, including medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
- Dosing: After an overnight fast, administer a single oral dose of **remogliflozin** etabonate with a standardized volume of water.
- Blood Sampling: Collect serial blood samples into appropriate anticoagulant tubes at predefined time points (e.g., pre-dose, and at multiple intervals up to 24 or 48 hours post-dose).[5]
- Plasma Processing and Storage: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -70°C or below until analysis.
- Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of **remogliflozin** etabonate, **remogliflozin**, and its major metabolites in plasma.[12][13]

- **Pharmacokinetic Analysis:** Calculate the pharmacokinetic parameters from the plasma concentration-time data for each analyte using non-compartmental analysis. Key parameters include C<sub>max</sub>, T<sub>max</sub>, AUC<sub>0-t</sub>, AUC<sub>0-inf</sub>, and t<sub>1/2</sub>.

## Clinical Efficacy and Safety

Numerous clinical trials have evaluated the efficacy and safety of **remogliflozin** etabonate in patients with type 2 diabetes.

- **Phase IIb Studies:** A 12-week, randomized, double-blind, placebo- and active-controlled study in drug-naïve T2DM patients demonstrated that **remogliflozin** etabonate (100, 250, 500, or 1000 mg once daily, or 250 mg twice daily) resulted in statistically significant reductions in HbA1c compared to placebo.[\[14\]](#)
- **Phase III Studies:** A 24-week, randomized, double-blind, active-controlled trial in patients with T2DM inadequately controlled on metformin showed that **remogliflozin** etabonate (100 mg and 250 mg twice daily) was non-inferior to dapagliflozin (10 mg once daily) in reducing HbA1c.
- **Safety Profile:** **Remogliflozin** etabonate is generally well-tolerated. The most common adverse events are consistent with the SGLT2 inhibitor class and include genital mycotic infections and urinary tract infections. The incidence of hypoglycemia is low.

## Conclusion

**Remogliflozin** etabonate, through its active metabolite **remogliflozin**, is an effective and well-tolerated SGLT2 inhibitor for the treatment of type 2 diabetes. Its distinct chemical structure and pharmacokinetic profile contribute to its clinical efficacy. This technical guide provides a foundational understanding of its properties and the methodologies used to evaluate them, serving as a valuable resource for researchers and drug development professionals in the field of diabetes and metabolic diseases. Further research to clarify certain physicochemical properties, such as the definitive melting point of the etabonate salt and the full physicochemical profile of the active **remogliflozin**, would be beneficial for the scientific community.

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